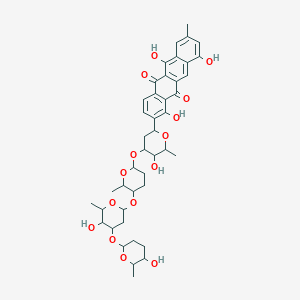
Galtamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galtamycin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Galtamycin exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action primarily involves inhibiting cell wall synthesis, which is crucial for bacterial growth and survival. The following table summarizes the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 2-4 | Effective against MRSA strains |
| Streptococcus pneumoniae | 1-2 | High susceptibility |
| Bacillus subtilis | 0.5 | Broad-spectrum activity |
These findings highlight this compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains.
Cancer Research
Recent studies have indicated that this compound may play a role in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. A notable case study involved the application of this compound in treating breast cancer cells, where it demonstrated a significant reduction in cell viability at concentrations above 5 μg/mL.
Case Study: Inhibition of Breast Cancer Cell Proliferation
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of this compound (0, 1, 5, 10 μg/mL) for 48 hours.
- Results:
- At 5 μg/mL, cell viability decreased to 60%.
- At 10 μg/mL, cell viability dropped to 30%, indicating potent anti-cancer properties.
Role in Fibrosis
This compound has also been investigated for its potential therapeutic effects in fibrotic diseases. Studies suggest that it may inhibit the activation of fibroblasts and reduce collagen deposition in tissues affected by fibrosis.
Mechanism of Action:
This compound appears to modulate signaling pathways associated with fibrosis, particularly by inhibiting TGF-β signaling, which is crucial for fibroblast activation and collagen synthesis.
Biochemical Applications
In biochemical research, this compound serves as a valuable tool for studying glycoprotein interactions due to its ability to bind specifically to certain carbohydrate structures. This characteristic makes it useful in:
- Glycoprotein Purification: Utilizing this compound's binding properties to isolate glycoproteins from complex mixtures.
- Cell Signaling Studies: Investigating the role of glycoproteins in cellular communication and signaling pathways.
Propriétés
Numéro CAS |
103735-89-3 |
|---|---|
Formule moléculaire |
C43H52O15 |
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3 |
Clé InChI |
KQEPMSUORBBRDK-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |
SMILES canonique |
CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |
Synonymes |
galtamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















